N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-tubercular properties and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives often involve nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular properties . These compounds have shown inhibitory effects against M. tuberculosis, with some new benzothiazole derivatives demonstrating better inhibition potency compared to standard reference drugs .
Organic Light Emitting Devices (OLEDs)
Compounds with strong fluorescence phenomena, such as benzothiazole-based compounds, have been deeply researched worldwide as light-emitting materials for OLEDs . The planar structure of these molecules, formed by hydrogen bonding between the hydroxyl group and N, allows for easy electron flow and strong fluorescence effects .
Electroluminescent Devices
Similar to OLEDs, electroluminescent devices can also benefit from the strong fluorescence of benzothiazole-based compounds . These devices emit light in response to an electric current or a strong electric field .
Laser Dyes
The strong fluorescence of benzothiazole-based compounds makes them suitable for use as laser dyes . These dyes are used in dye lasers, which are a type of laser that uses a lasing medium consisting of a dye, in the liquid state, contained in a solvent .
Plastic Scintillation Applications
Benzothiazole-based compounds can be used in plastic scintillation applications . Scintillators are materials that emit light when excited by ionizing radiation .
Herbicides
Some benzothiazole derivatives have been used in the synthesis of herbicides . These compounds can interfere with plant growth and are used to control unwanted vegetation .
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2.ClH/c1-15(2)28-13-12-18-21(14-28)32-25(27-23(29)16-8-10-17(30-3)11-9-16)22(18)24-26-19-6-4-5-7-20(19)31-24;/h4-11,15H,12-14H2,1-3H3,(H,27,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNXOKYSOSLAJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride |
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